molecular formula C11H13Cl2NO2 B6147069 ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate CAS No. 1821776-48-0

ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate

Cat. No.: B6147069
CAS No.: 1821776-48-0
M. Wt: 262.1
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Description

Ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group and a dichlorophenylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate typically involves the reaction of (2S)-2-aminopropanoic acid with 3,5-dichloroaniline in the presence of an esterification agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: (2S)-2-aminopropanoic acid, 3,5-dichloroaniline, ethyl chloroformate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Catalysts and Reagents: Common catalysts include triethylamine or pyridine, which act as bases to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate involves its interaction with specific molecular targets. The dichlorophenylamino moiety is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate can be compared with other similar compounds, such as:

    Ethyl (2S)-2-[(4-chlorophenyl)amino]propanoate: This compound has a similar structure but with a single chlorine atom, which may affect its reactivity and biological activity.

    Ethyl (2S)-2-[(3,5-dibromophenyl)amino]propanoate: The presence of bromine atoms instead of chlorine can lead to different chemical properties and applications.

The uniqueness of this compound lies in its specific dichlorophenylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1821776-48-0

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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